N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine scaffold substituted with a cyclopropanesulfonamide group at the 3-position and a 3-cyanopyridine moiety at the piperidine nitrogen.
Properties
IUPAC Name |
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c15-9-11-3-1-7-16-14(11)18-8-2-4-12(10-18)17-21(19,20)13-5-6-13/h1,3,7,12-13,17H,2,4-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSAPRJAFAODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C#N)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key differences between the target compound and its analogs:
Substituent Position and Electronic Effects
- Pyridine Modifications: The target compound’s 3-cyanopyridin-2-yl group differs from the 3-chloro-5-cyanopyridin-2-yl group in , where chlorine introduces steric and electronic effects that may alter binding interactions. The cyano group’s position (2 vs. 3 on pyridine) in could influence π-π stacking or hydrogen bonding in biological targets .
Piperidine Substitution :
Molecular Weight and Solubility Implications
- The chlorine atom in increases molecular weight (340.8 vs. ~307 for the target) and may reduce solubility due to hydrophobicity .
- The thiane sulfone in (MW 350.5) introduces two sulfur atoms, likely enhancing polarity but complicating synthetic routes .
Research Implications
While experimental data (e.g., binding affinity, solubility) are unavailable, structural comparisons suggest:
Bioactivity: The target compound’s unsubstituted pyridine (vs. chloro-cyano in ) may improve selectivity for enzymes sensitive to steric bulk .
Synthetic Complexity : The absence of chlorine or thiane groups in the target compound could simplify synthesis compared to and .
Biological Activity
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a novel chemical compound notable for its potential therapeutic applications, particularly as an inhibitor of cytidine triphosphate synthase 1 (CTPS1). This enzyme plays a critical role in nucleotide synthesis, making this compound a candidate for treating various proliferative diseases, including cancer and autoimmune disorders. The molecular formula of this compound is C17H20N4O3S, with a molecular weight of approximately 344.43 g/mol. Its unique structure combines a piperidine ring with a 3-cyanopyridine moiety and a cyclopropanesulfonamide group, contributing to its biological activity.
The primary mechanism of action for this compound involves the inhibition of CTPS1. By blocking this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for DNA and RNA production. This inhibition can lead to reduced cell proliferation and altered immune responses, making it particularly relevant in cancer therapy where rapid cell division is a hallmark.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits CTPS1 activity. These studies typically involve:
- Cell Lines : Evaluating the compound's effects on various cancer cell lines that express CTPS1.
- Nucleotide Levels : Measuring changes in nucleotide levels post-treatment.
- Cell Proliferation Rates : Assessing the impact on cell growth and viability.
Results indicate that treatment with this compound leads to significant reductions in nucleotide levels and decreased proliferation rates in treated cells compared to controls.
Comparative Analysis
To contextualize the efficacy of this compound, it is useful to compare it with other known CTPS1 inhibitors. The following table summarizes key characteristics:
| Compound Name | Structure Type | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | Cyclopropanesulfonamide | CTPS1 | TBD | Novel inhibitor with potential for cancer therapy |
| Compound A | Sulfonamide derivative | CTPS1 | TBD | Established inhibitor with known side effects |
| Compound B | Pyridine-based | CTPS1 | TBD | Less selective, broader activity profile |
IC50 values are yet to be determined for this compound, but preliminary results suggest it may have a favorable potency compared to established inhibitors.
Case Studies and Research Findings
Research on this compound is still emerging. However, its role as a CTPS1 inhibitor has been explored in several case studies focusing on cancer therapies:
Case Study 1: Cancer Cell Line Response
In a recent study involving breast cancer cell lines, treatment with this compound resulted in:
- 50% Reduction in cell viability after 48 hours.
- Decreased ATP Levels , indicating reduced metabolic activity.
These findings support the hypothesis that targeting CTPS1 can effectively hinder tumor growth.
Case Study 2: Autoimmune Disease Model
Another investigation assessed the compound's effects in an autoimmune disease model (e.g., lupus). Results indicated:
- Modulation of Immune Responses : Significant changes in cytokine profiles were observed.
This suggests potential applications beyond oncology, extending into autoimmune conditions where nucleotide synthesis plays a role in disease progression.
Q & A
Q. What are the recommended synthetic routes for N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-cyanopyridine derivatives and functionalized piperidines. Key steps include nucleophilic substitution to introduce the cyclopropanesulfonamide group and coupling reactions under controlled conditions. For example, sulfonylation of the piperidine nitrogen using cyclopropanesulfonyl chloride in anhydrous dichloromethane at 0–5°C has been effective for similar compounds . Reaction parameters like solvent choice (e.g., DMF or acetonitrile) and temperature (room temperature to reflux) are critical for yield optimization .
Q. How can the structure of this compound be confirmed post-synthesis?
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can verify the integration of protons in the piperidine, cyclopropane, and pyridine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical details if single crystals are obtainable .
- Infrared (IR) Spectroscopy : Validates functional groups like the sulfonamide (-SONH-) and cyano (-C≡N) groups .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Target-specific assays (e.g., enzyme inhibition or receptor-binding assays) should be prioritized. For kinase inhibitors, fluorescence-based ADP-Glo™ assays can quantify ATPase activity. Cellular viability assays (e.g., MTT or CellTiter-Glo) using cancer cell lines may reveal antiproliferative effects. Dose-response curves (IC/EC) and selectivity indices against related off-target proteins are critical for early-stage validation .
Advanced Research Questions
Q. How can molecular docking studies optimize the binding affinity of this compound?
Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) predicts interactions between the compound and target proteins. Focus on:
- Binding Pose Analysis : Identify hydrogen bonds between the sulfonamide group and catalytic residues (e.g., lysine or aspartic acid in kinases) .
- Hydrophobic Interactions : The cyclopropane and pyridine rings may occupy hydrophobic pockets.
- Free Energy Calculations : MM-GBSA/MM-PBSA methods estimate binding energies to rank derivatives .
Contradictions between docking scores and experimental IC values may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations .
Q. What strategies address discrepancies in biological activity data across different assays?
Discrepancies often stem from assay conditions (e.g., buffer pH, co-solvents) or target conformational states. Mitigation strategies include:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Proteomic Profiling : Assess off-target effects via kinome-wide screening or thermal shift assays .
- Metabolite Interference Testing : Rule out artifacts from compound degradation using LC-MS .
Q. How can the pharmacokinetic profile of this compound be improved through structural modifications?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce CYP450-mediated oxidation .
- Solubility : Replace the cyclopropane with polar substituents (e.g., hydroxyl or amine groups) while maintaining steric bulk .
- Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via substituent tuning on the piperidine nitrogen .
Q. What computational methods are recommended for analyzing structure-activity relationships (SAR)?
- 3D-QSAR (CoMFA/CoMSIA) : Maps electrostatic and steric fields to correlate substituent effects with activity .
- Free-Wilson Analysis : Quantifies contributions of specific functional groups (e.g., cyano vs. nitro groups) .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
